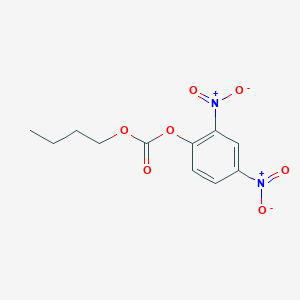

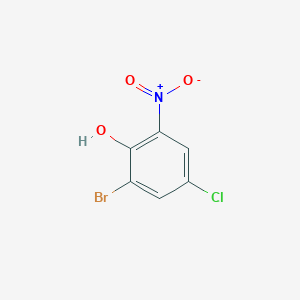

2-Bromo-4-chloro-6-nitrophenol

概要

説明

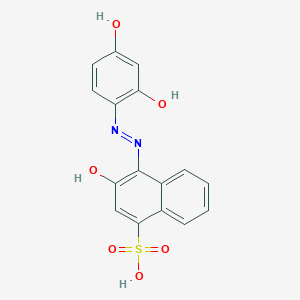

2-Bromo-4-chloro-6-nitrophenol (BCNP) is a chemical compound that is used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and organic solvents. BCNP is a nitroaromatic compound, meaning that it contains both nitro and aromatic groups. It is used in a variety of different scientific applications, including organic synthesis, analytical chemistry, and biochemistry. BCNP is also a precursor to a number of other compounds, including dyes and pharmaceuticals.

科学的研究の応用

Molecular Catalysis

2-Bromo-4-chloro-6-nitrophenol is involved in molecular catalysis processes. For instance, it participates in the cyclization of 2-(3-halopropyl)-4-nitrophenols, which is an intramolecular nucleophilic substitution. This process is influenced by macrotricyclic ammonium salt formation, and the rate of reaction can vary based on the halogen component present (Schmidtchen, 1986).

Nitration Processes

The compound plays a role in nitration processes. Specifically, in the presence of ozone, chloro- and bromo-benzenes, including derivatives of this compound, can be nitrated smoothly with nitrogen dioxide at low temperatures. This results in a mixture of corresponding nitro derivatives, which are rich in ortho isomers compared to conventional nitration methods (Suzuki & Mori, 1994).

Environmental Impact and Disinfection Byproducts

This compound is identified as a disinfection byproduct in chlorinated swimming pool water. This discovery is crucial for understanding the environmental and health impacts of chlorinated pools. The compound is one of the new halogenated disinfection byproducts formed from the reaction of chlorine with organic substances like urine in the presence of bromide (Xiao et al., 2012).

Plant Growth Regulation

In agricultural research, this compound and similar compounds have shown activity in promoting cell elongation and inducing plant responses. This application is significant for understanding plant growth regulation and developing new agrichemicals (Wain & Harper, 1967).

Methodology for Synthesis

There are studies on the novel methods for synthesizing 2-bromo-4-nitrophenol, which is a closely related compound. These methodologies are important for efficient and commercial production of such chemicals (Zi-ying, 2008).

Urease Inhibitory Activity

Recent studies have explored the urease inhibitory activity of compounds derived from this compound. This is particularly relevant in the fields of medicine and agriculture, as urease inhibitors can have various applications (Zulfiqar et al., 2020).

Spectroscopic Studies

This compound has been the subject of spectroscopic studies, particularly focusing on its molecular structure and vibrational wavenumbers. These studies are fundamental to understanding the compound's physical and chemical properties (Krishnakumar et al., 2009).

Antimicrobial Activity

The compound is also involved in research regarding antimicrobial activity. Its derivatives have been used in synthesizing complexes with potential antimicrobial properties, which is relevant in pharmaceutical research and development (Tavman et al., 2010).

Safety and Hazards

2-Bromo-4-chloro-6-nitrophenol is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse mouth) .

作用機序

Target of Action

Nitro compounds, such as this one, are known to interact with various biological molecules due to their reactivity .

Mode of Action

The mode of action of 2-Bromo-4-chloro-6-nitrophenol is likely through a nucleophilic aromatic substitution reaction . The nitro group on the phenol ring makes the compound susceptible to nucleophilic attack, leading to the substitution of the halogen atoms (bromine and chlorine) on the ring .

Biochemical Pathways

It’s known that nitrophenols can be metabolized by certain bacterial strains via specific degradation pathways . The exact pathways and their downstream effects for this compound remain to be elucidated.

Pharmacokinetics

Its molecular weight is 25245 Da , which is within the range generally favorable for oral bioavailability. It has a density of 2.0±0.1 g/cm3 and a boiling point of 250.1±35.0 °C at 760 mmHg . These properties could influence its absorption and distribution in the body.

Result of Action

Nitrophenols are known to have various biological activities, including potential anti-tumor effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is stable under normal conditions but may decompose when exposed to heat or light . It’s also a flammable substance and can react violently with oxidizing agents . These factors should be considered when handling or storing the compound.

特性

IUPAC Name |

2-bromo-4-chloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBOBTAMSJHELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303225 | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15969-10-5 | |

| Record name | 15969-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)

![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)